molecular formula C19H13NO2S B2624491 Benzo[d]thiazol-2-ylmethyl 2-naphthoate CAS No. 329903-23-3

Benzo[d]thiazol-2-ylmethyl 2-naphthoate

Cat. No. B2624491
CAS RN: 329903-23-3
M. Wt: 319.38
InChI Key: IIRFTPBVDJPZHI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol is a heterocyclic compound . It’s a type of azole, which is a five-membered ring containing at least one other non-carbon atom. The ‘benzo’ prefix indicates that a benzene ring is attached. Naphthoate refers to the ester or salt of naphthoic acid, which involves a naphthalene backbone, a type of polycyclic aromatic hydrocarbon with two fused benzene rings .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol involves a thiazole ring attached to a benzene ring. The thiazole ring contains a sulfur atom and a nitrogen atom . As for the naphthoate group, it would involve a naphthalene backbone, which is composed of two fused benzene rings .


Chemical Reactions Analysis

Again, while I don’t have specific information on “Benzo[d]thiazol-2-ylmethyl 2-naphthoate”, benzo[d]thiazol derivatives have been synthesized via various reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzo[d]thiazol-2-ylmethyl 2-naphthoate” would depend on its specific structure. Generally, benzo[d]thiazol compounds exhibit good solubility in organic solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c21-19(15-10-9-13-5-1-2-6-14(13)11-15)22-12-18-20-16-7-3-4-8-17(16)23-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFTPBVDJPZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-ylmethyl 2-naphthoate

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